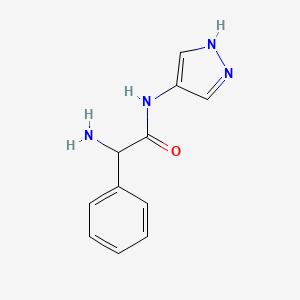

2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide

Description

2-Amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide is a small-molecule acetamide derivative featuring a central amino-substituted phenyl group and a pyrazole ring. The compound is commercially available as a dihydrochloride salt (CAS: 1423026-96-3), enhancing its solubility for biological studies . Key physical properties include a molecular formula of C₁₁H₁₃N₄O and a molecular weight of 217.25 g/mol (free base). Its synthesis typically involves coupling reactions between substituted pyrazole amines and activated acetamide precursors, followed by purification via chromatography or recrystallization .

Properties

Molecular Formula |

C11H12N4O |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide |

InChI |

InChI=1S/C11H12N4O/c12-10(8-4-2-1-3-5-8)11(16)15-9-6-13-14-7-9/h1-7,10H,12H2,(H,13,14)(H,15,16) |

InChI Key |

WMEBWSUALAMHAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CNN=C2)N |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Pyrazoles with Haloacetamides

One of the primary methods to prepare pyrazole-substituted acetamides involves N-alkylation of 1H-pyrazole at the nitrogen atom with haloacetamides such as 2-iodoacetamides or 2-chloroacetamides. This method is well-documented in the synthesis of pharmacologically active pyrazole acetamides.

-

- Pyrazole (1H-pyrazole) is reacted with 2-iodoacetamide or 2-iodoacetanilide derivatives in the presence of a base such as sodium carbonate (Na2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

- The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the haloacetamide, displacing the halide and forming the N-substituted acetamide.

- Typical reaction temperature is around 60 °C, and the reaction is monitored by thin-layer chromatography (TLC) for completion.

- Workup involves extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and concentration under reduced pressure.

-

- The use of 2-iodoacetamides instead of 2-chloroacetamides increases reactivity and yield, as chloroacetamides often show poor reactivity with pyrazoles.

- This method allows for the introduction of various substituents on the acetamide nitrogen, enabling structural diversity.

Suzuki Coupling-Based Functionalization

Another sophisticated approach involves the use of Suzuki-Miyaura cross-coupling reactions to assemble the pyrazole and phenyl components onto a central scaffold.

-

- Starting from halogenated pyrazole boronic acid pinacol esters and aryl halides, two sequential Suzuki coupling reactions are performed.

- The first coupling introduces the pyrazole moiety onto the aromatic ring, and the second installs the phenyl substituent or other aromatic groups.

- The reactions are typically carried out in dry solvents such as dimethylformamide (DMF) or dimethoxyethane (DME) under nitrogen atmosphere with palladium catalysts like PdCl2(PPh3)2.

- Bases such as cesium carbonate (Cs2CO3) are used to facilitate the coupling.

- Reaction temperatures range from 85 to 100 °C, and progress is monitored by liquid chromatography-mass spectrometry (LC-MS).

-

- This method allows for precise modification of the pyrazole and phenyl rings, enabling the synthesis of analogues with varied electronic and steric properties.

- It is suitable for synthesizing complex molecules with high purity and yield.

Condensation and Cyclization Reactions

In some cases, pyrazole acetamides are prepared via condensation of pyrazole aldehydes with amines or other nucleophiles, followed by cyclization or further functional group transformations.

-

- For example, pyrazole-4-carbaldehyde derivatives can be reacted with amino compounds such as malononitrile or cyanoacetamide in ethanol with catalytic piperidine under reflux conditions.

- This yields substituted acrylamide or related compounds, which can be further converted to acetamide derivatives through reduction or amidation steps.

Reaction Conditions and Optimization Parameters

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Solvent | DMF, DME, Ethanol, Tetrahydrofuran (THF) | DMF preferred for alkylation; THF used in some coupling reactions |

| Base | Sodium carbonate (Na2CO3), Cesium carbonate (Cs2CO3), organic or inorganic bases | Na2CO3 common for alkylation; Cs2CO3 for Suzuki coupling |

| Temperature | 0 °C to 100 °C | Alkylation ~60 °C; Suzuki coupling 85-100 °C; crystallization 5-30 °C |

| Reaction Time | 2 to 20 hours | Alkylation 4-5 h; crystallization up to 15 h |

| Catalyst | PdCl2(PPh3)2 (0.1 equiv.) | Used in Suzuki coupling reactions |

| Molar Ratios | Pyrazole:haloacetamide ~1:1.1 | Slight excess of haloacetamide improves yield |

Isolation and Purification

-

- The pure compound can be isolated by crystallization from suitable solvents such as ethanol or ethyl acetate at low temperatures (5–10 °C).

- Crystallization times vary from 10 to 15 hours to obtain pure α-form crystals.

-

- Purification by column chromatography on silica gel is often employed to separate products from side products and unreacted starting materials.

-

- Spectroscopic methods including NMR (1H, 13C), IR, and mass spectrometry are used to confirm the structure and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

The applications of 2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide lie primarily in medicinal chemistry and pharmacology. It is a synthetic organic compound with the molecular formula and a molecular weight of approximately 292.33 g/mol.

Scientific Research Applications

- Inhibitor of p21-activated Kinase (PAK) Research indicates that 2-amino-N-phenyl-2-[4-(1H-pyrazol-4-yl)phenyl]acetamide acts as a direct inhibitor of p21-activated kinase (PAK), which is involved in cell growth and survival. This inhibitory action suggests potential therapeutic applications in conditions like cancer, where PAK is often overactive.

- Drug Development The compound's structural similarity to other pharmacologically active agents makes it a candidate for further investigation in drug development. Its unique combination of an amino group, phenyl rings, and a pyrazole moiety contributes to its specific mechanism of action against PAK, potentially enhancing its therapeutic potential while minimizing side effects compared to broader-spectrum inhibitors.

- Interaction Studies Interaction studies have focused on its binding affinity for PAK and other kinases, employing techniques like binding assays and structural analysis. These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

- M4 mAChR PAMs 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives have been evaluated as M4 mAChR subtype-selective positive allosteric modulators (PAMs) . These PAMs may offer better therapeutic outcomes, making their pharmacological properties crucial for advancing them into clinical applications .

- Antihyperglycemic Activity Pyrrole and pyrrolopyrimidine derivatives have been examined for in vivo antihyperglycemic activity, showing promise in controlling blood glucose levels . Dipeptidyl peptidase IV (DPP-IV) inhibitors, like vildagliptin and saxagliptin, which contain pyrrole and fused pyrrole, have demonstrated effectiveness and safety in managing blood glucose .

- Antibacterial Activity Ligands and metal complexes, including N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, have been evaluated for antibacterial activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus fasciens . These compounds have shown outstanding results compared to chloramphenicol, a well-known antibiotic .

Mechanism of Action

The mechanism of action of 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it acts as a reversible inhibitor of Bruton Kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling . This inhibition disrupts the signaling pathways, leading to the suppression of B-cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Physicochemical Properties

- Solubility: The dihydrochloride form of this compound exhibits improved aqueous solubility compared to neutral analogues like BSPPA () or hydrophobic derivatives such as 2-phenyl-N-(tetrahydropyran-methyl-pyrazol-4-yl)acetamide () .

- Melting Points : Pyrazole-containing acetamides generally show high melting points (>250°C) due to hydrogen bonding. For example, compound 18 () melts at 283°C, while triazole derivative 2e () melts at 165–167°C, reflecting reduced crystallinity from bulkier substituents .

Biological Activity

2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 244.3 g/mol. Its structure includes an amino group, a phenyl group, and a pyrazole moiety, which contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways, including kinases that play critical roles in cell proliferation and survival .

- Receptor Modulation : It interacts with various receptors that regulate cellular signaling pathways, potentially influencing processes such as inflammation and cancer cell growth.

- Gene Expression Alteration : The compound may affect the expression of genes associated with disease processes, further contributing to its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) cells. In vitro assays showed that this compound reduced cell viability significantly compared to control treatments .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | A549 | 25 | Significant reduction in viability |

| Cisplatin | A549 | 10 | Standard chemotherapeutic control |

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity suggests its potential application in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, indicating its potential as an antimicrobial agent .

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.01 | Strong |

| Escherichia coli | 0.05 | Moderate |

Case Studies

- Thyroid Cancer Study : A study involving human thyroid cancer cell lines demonstrated that the compound inhibited cell proliferation through the downregulation of AKT signaling pathways, suggesting a mechanism for its anticancer effects .

- Inflammatory Disease Model : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain responses, highlighting its therapeutic potential for inflammatory conditions.

Q & A

Q. What synthetic strategies are recommended for preparing 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including substitution, condensation, and purification steps. For example, pyrazole-containing intermediates (e.g., 1H-pyrazol-4-amine) can undergo nucleophilic substitution with activated acetamide derivatives. Key considerations include:

- Reagent Selection: Use condensing agents like EDCI or DCC for amide bond formation .

- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) under reflux (80–100°C) enhance reaction efficiency .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to acylating agent) and monitor progress via TLC or LC-MS .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy: 1H/13C NMR to verify aromatic protons (δ 6.8–8.0 ppm), amide NH (δ 8.5–10 ppm), and pyrazole ring signals .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 271.12) and fragmentation patterns .

- IR Spectroscopy: Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks for solid-state characterization (if crystalline) .

Advanced Research Questions

Q. How can computational tools predict the biological activity and target interactions of this compound?

Methodological Answer: Computational approaches reduce experimental trial-and-error:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Pyrazole and acetamide moieties often bind ATP pockets or allosteric sites .

- QSAR Modeling: Corrogate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds to predict bioavailability .

- MD Simulations: Assess binding stability over 50–100 ns trajectories in GROMACS or AMBER .

- Validation: Compare predictions with in vitro assays (e.g., IC50 values from enzyme inhibition studies) .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole-acetamide derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or structural variations. Mitigate these by:

- Standardized Assays: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds .

- Metabolic Stability Tests: Evaluate hepatic microsomal degradation to rule out false negatives .

- Structural Analog Comparison: Test derivatives with substituent variations (e.g., fluorophenyl vs. chlorophenyl) to isolate pharmacophore contributions .

- Data Reprodubility: Replicate studies under identical conditions (pH, temperature, solvent) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How should researchers design enzyme inhibition assays to evaluate the pharmacological potential of this compound?

Methodological Answer: Focus on target-specific assay design:

- Enzyme Selection: Prioritize kinases (e.g., JAK2) or proteases linked to disease pathways, as pyrazole-acetamides show affinity for these .

- Kinetic Analysis: Use fluorogenic substrates (e.g., Z-LY-AMC for proteases) to measure initial velocity changes .

- Inhibition Mode: Determine competitive vs. non-competitive mechanisms via Lineweaver-Burk plots .

- IC50 Determination: Perform dose-response curves (0.1–100 µM) with triplicate measurements .

Methodological Challenges and Solutions

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be addressed?

Methodological Answer:

- Challenge 1: Low yields in condensation steps due to steric hindrance.

Solution: Use microwave-assisted synthesis to enhance reaction rates . - Challenge 2: Purification bottlenecks with polar byproducts.

Solution: Optimize flash chromatography gradients or switch to countercurrent chromatography . - Challenge 3: Degradation under acidic/basic conditions.

Solution: Introduce protective groups (e.g., Boc for amines) during intermediate steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.